molecular formula C12H22O3 B3366006 Cyclohexane,bis[(ethenyloxy)methyl]- CAS No. 130668-21-2

Cyclohexane,bis[(ethenyloxy)methyl]-

Cat. No.: B3366006
CAS No.: 130668-21-2
M. Wt: 214.3 g/mol
InChI Key: IQTMLLHGQQNUOY-UHFFFAOYSA-N
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Description

Cyclohexane, bis[(ethenyloxy)methyl]- (IUPAC name: 4,4-bis[(ethenyloxy)methyl]cyclohexane) is a cyclohexane derivative featuring two ethenyloxy-methyl substituents at the 1,4-positions of the cyclohexane ring. This compound is synthesized via transetherification reactions, yielding a product with high purity (99.2%) and a notable yield of 78.4% under optimized conditions . Its structure confers unique reactivity, making it valuable in industrial applications such as electronic materials, inks, and coatings due to its dual vinyl ether groups, which facilitate polymerization and cross-linking reactions .

Properties

IUPAC Name

ethenoxyethene;[4-(hydroxymethyl)cyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.C4H6O/c9-5-7-1-2-8(6-10)4-3-7;1-3-5-4-2/h7-10H,1-6H2;3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTMLLHGQQNUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC=C.C1CC(CCC1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620074
Record name (Cyclohexane-1,4-diyl)dimethanol--(ethenyloxy)ethene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130668-21-2
Record name (Cyclohexane-1,4-diyl)dimethanol--(ethenyloxy)ethene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane,bis[(ethenyloxy)methyl]- can be synthesized through the reaction of cyclohexanedimethanol with vinyl ethers under specific conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the ethenyloxy groups. The process requires careful control of temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Cyclohexane,bis[(ethenyloxy)methyl]- involves large-scale reactions using high-purity starting materials. The process is optimized for efficiency and yield, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation or crystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane,bis[(ethenyloxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Chemistry

Cyclohexane, bis[(ethenyloxy)methyl]- serves as a crucial monomer in the synthesis of polymers and copolymers. Its unique structure allows for the formation of cross-linked networks through radical or cationic polymerization processes. This property enhances the mechanical and thermal stability of the resulting materials.

Key Features :

  • Used in the production of specialty polymers.
  • Contributes to materials with enhanced properties such as flexibility and strength.

Materials Science

In materials science, this compound is utilized in creating advanced materials, including coatings, adhesives, and sealants. Its ability to form cross-linked structures makes it an ideal candidate for applications requiring durability and resistance to environmental factors.

Applications :

  • Coatings : Provides protective layers with excellent adhesion properties.
  • Adhesives : Enhances bonding strength in various substrates.
  • Sealants : Offers resistance to moisture and chemicals.

Case Studies

  • Polymer Membranes
    • Studies indicate that incorporating cyclohexane, bis[(ethenyloxy)methyl]- into polymer structures can enhance membrane transport properties for water vapor and sugar molecules. This characteristic is pivotal for applications like water purification and controlled drug release systems.
  • Esterification Reactions
    • The compound has shown reactivity towards fatty acids, making it a candidate for studying esterification processes that could lead to novel materials with tailored properties.
  • Reactive Diluents
    • It is employed as a reactive diluent in UV-cured adhesives and sealants. This application enhances flexibility and adhesion while maintaining low volatility and odor, making it suitable for electronic materials such as inks and printing materials .

Mechanism of Action

The mechanism of action of Cyclohexane,bis[(ethenyloxy)methyl]- involves its ability to undergo polymerization and cross-linking reactions. The ethenyloxy groups can form covalent bonds with other molecules, leading to the formation of complex polymer networks. These reactions are often catalyzed by heat, light, or chemical initiators, resulting in the formation of durable and stable materials .

Comparison with Similar Compounds

Cyclohexane, 1,4-bis(ethoxymethyl)- (CAS 54889–63–3)

  • Structural Differences : Replaces ethenyloxy groups with ethoxymethyl substituents.
  • Properties :
    • Lower reactivity due to the absence of vinyl ether functionality.
    • Higher thermal stability compared to vinyl ether derivatives.
  • Applications: Primarily used as a solvent or intermediate in specialty chemicals.
  • Key Contrast : Lacks the polymerization capability of cyclohexane, bis[(ethenyloxy)methyl]- due to saturated ether linkages.

Cyclohexane-1,4-dimethanol monovinyl ether (CAS N/A)

  • Structural Differences : Contains one hydroxymethyl and one vinyl ether group on the cyclohexane ring.
  • Properties :
    • Molecular formula: $ \text{C}{11}\text{H}{18}\text{O}_2 $, molecular weight: 182.26 g/mol.
    • Intermediate hydrophilicity due to the hydroxyl group.
  • Applications : Used in adhesives and coatings where partial hydrophilicity is required. Available commercially as a mixture of cis/trans isomers (85% purity) .
  • Key Contrast : The presence of a hydroxyl group limits its use in moisture-sensitive applications compared to the fully etherified cyclohexane, bis[(ethenyloxy)methyl]-.

4,4-Bis[(ethenyloxy)methyl]cyclohexene (CAS N/A)

  • Structural Differences : Cyclohexene backbone (unsaturated ring) vs. cyclohexane (saturated ring).
  • Properties :
    • Enhanced reactivity due to the conjugated diene system.
    • Lower thermal stability compared to the saturated analog.
  • Applications : Explored in advanced photoresists and conductive polymers. Its unsaturated structure enables Diels-Alder reactions, broadening its utility in organic synthesis .
  • Key Contrast : Cyclohexene derivatives exhibit faster degradation under UV exposure, limiting their use in long-term electronic applications compared to cyclohexane analogs.

Methyl Cyclohexane (CAS 108-87-2)

  • Structural Differences: A monosubstituted cyclohexane with a single methyl group.
  • Properties: Molecular formula: $ \text{C}7\text{H}{14} $, boiling point: 101°C, density: 0.769 g/cm³. Non-polar solvent with low toxicity and high stability.
  • Applications : Widely used in fuel additives, rubber manufacturing, and as a reference solvent in chromatography .
  • Key Contrast : Lacks functional groups for chemical derivatization, making it unsuitable for polymerization or cross-linking applications.

Data Table: Comparative Properties of Cyclohexane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Reactivity Profile
Cyclohexane, bis[(ethenyloxy)methyl]- $ \text{C}{12}\text{H}{18}\text{O}_2 $ 194.27 80–81 (under vacuum) Inks, electronic materials High (vinyl ether polymerization)
Cyclohexane, 1,4-bis(ethoxymethyl)- $ \text{C}{12}\text{H}{24}\text{O}_2 $ 212.32 220–225 Solvents, chemical intermediates Low (saturated ether)
Cyclohexane-1,4-dimethanol monovinyl ether $ \text{C}{11}\text{H}{18}\text{O}_2 $ 182.26 Not reported Adhesives, coatings Moderate (hydroxyl + vinyl ether)
4,4-Bis[(ethenyloxy)methyl]cyclohexene $ \text{C}{12}\text{H}{16}\text{O}_2 $ 192.26 75–80 (under vacuum) Photoresists, conductive polymers Very high (conjugated diene)
Methyl Cyclohexane $ \text{C}7\text{H}{14} $ 98.19 101 Fuels, solvents None (non-functional)

Research Findings and Industrial Relevance

  • Synthetic Efficiency : Cyclohexane, bis[(ethenyloxy)methyl]- is synthesized with superior yield (78.4%) compared to cyclohexene analogs, which often require stringent conditions to avoid ring-opening side reactions .
  • Environmental Considerations : Ethoxymethyl derivatives (e.g., 1,4-bis(ethoxymethyl)cyclohexane) face regulatory scrutiny due to bioaccumulation risks, whereas vinyl ether derivatives are more biodegradable but require stabilization against premature polymerization .
  • Market Trends : Methyl cyclohexane dominates the solvent market due to low cost, but functionalized derivatives like cyclohexane, bis[(ethenyloxy)methyl]- are gaining traction in niche electronics and coatings sectors, with a projected CAGR of 5.8% (2024–2032) .

Q & A

Q. What are the optimal reaction conditions for synthesizing cyclohexane,bis[(ethenyloxy)methyl]-?

The synthesis involves reacting 1,1-cyclohexanedimethanol with acetylene in an aprotic polar solvent (e.g., dimethyl sulfoxide) using alkali metal hydroxides (e.g., KOH) as catalysts. Key parameters include:

  • Solvent ratio : 200–700 parts by weight of solvent per 100 parts of 1,1-cyclohexanedimethanol to balance selectivity and solvent removal efficiency .
  • Catalyst loading : 4–50 parts by weight of KOH per 100 parts of diol to optimize reaction velocity and suppress side reactions .
  • Reaction temperature : 100–130°C and acetylene pressure of 0.15–1.0 MPa (gauge) to ensure high selectivity (>98%) and yield (~81%) .

Q. How is the structural integrity of cyclohexane,bis[(ethenyloxy)methyl]- confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy : 1^1H-NMR (δ 1.45 ppm for cyclohexane protons, δ 6.46 ppm for vinyl ether protons) and 13^{13}C-NMR (δ 152.4 ppm for vinyl carbons) .
  • Gas chromatography (GC) : Purity assessment (98.9% in Example 1) and monitoring reaction progress .
  • Mass spectrometry : Electron ionization confirms molecular weight (C12_{12}H18_{18}O2_2, 194.27 g/mol) .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (cyclohexane derivatives are volatile) .
  • Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact .
  • First aid : Immediate removal of contaminated clothing and medical consultation for respiratory or dermal exposure .

Advanced Research Questions

Q. How do computational methods predict the conformational stability of cyclohexane derivatives?

  • QCISD and B3LYP : Quantum mechanical methods evaluate axial/equatorial substituent preferences. QCISD aligns closely with experimental ΔH° values (e.g., 1.76 kcal/mol for methylcyclohexane), while B3LYP overestimates energy differences .
  • Structural analysis : Computational data reveal ring flattening in axial-substituted derivatives but no significant 1,3-synaxial interactions .

Q. How can contradictions in thermodynamic data between experimental and computational studies be resolved?

  • Cross-validation : Compare experimental calorimetry (e.g., reaction enthalpies from gas-phase studies) with QCISD calculations to identify systematic biases .
  • Error analysis : Account for solvent effects and catalyst interactions that computational models may overlook .

Q. What strategies optimize the molecular weight distribution of polymers derived from this compound?

  • Initiator systems : Use HCl/ZnCl2_2 at low temperatures (−30°C) to control cationic polymerization, achieving narrow dispersity (Mw_w/Mn_n = 1.65) .
  • Monomer concentration : Maintain ≤0.15 mol/L to minimize chain-transfer reactions .

Q. How does the compound’s structure influence its performance in UV-curable materials?

  • Dual vinyl ether groups : Enable rapid crosslinking via radical or cationic mechanisms, enhancing curability and adhesion .
  • Rigid cyclohexane backbone : Improves thermal stability (high glass transition temperature) and UV transparency in electronic materials .

Methodological Considerations

Q. What analytical techniques are recommended for detecting byproducts during synthesis?

  • High-performance liquid chromatography (HPLC) : Separate and quantify unreacted diol or oligomers.
  • FT-IR spectroscopy : Monitor carbonyl or hydroxyl peaks indicative of side reactions .

Q. How to assess environmental impacts of polymerization byproducts?

  • Lifecycle analysis (LCA) : Track solvent recovery efficiency (e.g., dimethyl sulfoxide recycling) and waste stream toxicity .
  • Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests for effluent evaluation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane,bis[(ethenyloxy)methyl]-
Reactant of Route 2
Cyclohexane,bis[(ethenyloxy)methyl]-

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